molecular formula C52H80N14O11S2 B1681825 Small Cardioactive Peptide B (SCPB) CAS No. 84746-43-0

Small Cardioactive Peptide B (SCPB)

Cat. No.: B1681825
CAS No.: 84746-43-0
M. Wt: 1141.4 g/mol
InChI Key: IDATZUYVZKJKRE-SXMXEBDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Small Cardioactive Peptide B involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final peptide is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of Small Cardioactive Peptide B follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Small Cardioactive Peptide B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often involve the use of specific amino acid derivatives under controlled conditions .

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of SCPB, as well as modified peptides with substituted amino acids. These products are often analyzed using techniques like mass spectrometry and HPLC to confirm their structure and purity .

Scientific Research Applications

Mechanism of Action

Small Cardioactive Peptide B exerts its effects by binding to specific receptors on target cells, leading to the activation of adenylate cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which acts as a secondary messenger to trigger various physiological responses. In gastropods, SCPB enhances motor programs related to feeding and locomotion by modulating neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Small Cardioactive Peptide B is unique due to its specific sequence and potent effects on adenylate cyclase activity in both heart and gill tissues. Its ability to modulate feeding and locomotion programs in gastropods sets it apart from other neuropeptides .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H80N14O11S2/c1-29(2)25-37(63-48(74)38(26-32-15-17-33(67)18-16-32)64-49(75)39(28-42(54)68)62-45(71)34(53)19-23-78-4)47(73)59-30(3)44(70)65-40(27-31-11-7-6-8-12-31)51(77)66-22-10-14-41(66)50(76)61-36(13-9-21-58-52(56)57)46(72)60-35(43(55)69)20-24-79-5/h6-8,11-12,15-18,29-30,34-41,67H,9-10,13-14,19-28,53H2,1-5H3,(H2,54,68)(H2,55,69)(H,59,73)(H,60,72)(H,61,76)(H,62,71)(H,63,74)(H,64,75)(H,65,70)(H4,56,57,58)/t30-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDATZUYVZKJKRE-SXMXEBDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H80N14O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1141.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84746-43-0
Record name Small cardioactive peptide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084746430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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